molecular formula C21H26N4 B11312405 N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11312405
M. Wt: 334.5 g/mol
InChI Key: XKZHGNMTIBBSHD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic systems. Its systematic name is derived from the parent pyrazolo[1,5-a]pyrimidine scaffold, which consists of a fused bicyclic structure containing pyrazole and pyrimidine rings. The numbering of the scaffold follows IUPAC guidelines, with position 1 assigned to the bridgehead nitrogen atom shared between the two rings.

Substituents are located at positions 2, 3, 5, and 7 of the core structure:

  • A 3-methylphenyl group at position 2
  • Methyl groups at positions 3 and 5
  • A cyclohexylamine group at position 7

The molecular formula is C₃₂H₂₈N₄ , calculated based on the core pyrazolo[1,5-a]pyrimidine (C₇H₅N₃) with substituent contributions:

  • 3-Methylphenyl (C₇H₇)
  • Two methyl groups (2 × C₁H₃)
  • Cyclohexylamine (C₆H₁₁N)

This formula aligns with analogous pyrazolo[1,5-a]pyrimidine derivatives reported in crystallographic studies.

Crystallographic Data and Conformational Studies

While no direct crystallographic data for this specific compound exists in the literature, structural insights can be inferred from related pyrazolo[1,5-a]pyrimidine complexes. For example, a copper(II) complex with pyrazolo[1,5-a]pyrimidine-3-carboxylate ligand crystallizes in the monoclinic C2/c space group with unit cell parameters a = 15.6054(8) Å, b = 7.0441(3) Å, and c = 12.6301(6) Å. The pyrazolo[1,5-a]pyrimidine core in such structures typically adopts a planar conformation, with substituents oriented perpendicular to the bicyclic system to minimize steric hindrance.

For the title compound, the 3-methylphenyl group at position 2 and cyclohexylamine at position 7 are expected to introduce steric bulk, potentially influencing crystal packing. The methyl groups at positions 3 and 5 may participate in weak C–H···π interactions, as observed in similar systems.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectra of pyrazolo[1,5-a]pyrimidine derivatives typically exhibit distinct signals for aromatic protons, methyl groups, and amine substituents. For example:

  • The NH proton of the cyclohexylamine group appears as a broad singlet near δ 11.5–12.5 ppm.
  • Aromatic protons from the 3-methylphenyl substituent resonate between δ 7.2–7.8 ppm as multiplet patterns.
  • Methyl groups attached to the heterocyclic core show singlets at δ 2.3–2.6 ppm, while the cyclohexyl CH₂ protons appear as complex multiplets near δ 1.0–2.0 ppm.

In ¹³C NMR spectra:

  • The quaternary carbon atoms of the pyrazolo[1,5-a]pyrimidine core resonate between δ 150–160 ppm.
  • Methyl carbons appear at δ 10–25 ppm, and aromatic carbons of the phenyl group fall within δ 125–140 ppm.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of related compounds shows a characteristic [M+H]⁺ ion. For a derivative with molecular weight 334.5 g/mol, the base peak corresponds to the intact molecular ion. Key fragmentation pathways include:

  • Loss of the cyclohexylamine group (–C₆H₁₁N, Δm/z 99)
  • Cleavage of the pyrimidine ring, yielding fragments at m/z 160–180
  • Sequential loss of methyl groups (–15 Da per group)

Infrared (IR) Vibrational Signatures

Infrared spectroscopy reveals critical functional group vibrations:

  • N–H stretching of the secondary amine at 3300–3450 cm⁻¹
  • C–H aromatic stretching modes between 3000–3100 cm⁻¹
  • C–N stretching vibrations of the heterocyclic core at 1350–1450 cm⁻¹
  • Out-of-plane bending modes of the phenyl ring near 700–800 cm⁻¹

The absence of strong carbonyl absorptions (1600–1750 cm⁻¹) confirms the amine substitution pattern rather than keto tautomers.

Properties

Molecular Formula

C21H26N4

Molecular Weight

334.5 g/mol

IUPAC Name

N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H26N4/c1-14-8-7-9-17(12-14)20-16(3)21-22-15(2)13-19(25(21)24-20)23-18-10-5-4-6-11-18/h7-9,12-13,18,23H,4-6,10-11H2,1-3H3

InChI Key

XKZHGNMTIBBSHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction Parameters

The initial cyclocondensation requires precise control of temperature and pH. A study comparing acetic acid vs. sulfuric acid catalysis found that acetic acid (20 mol%) at 80°C for 12 hours provided superior regioselectivity (>95%) for the pyrazolo[1,5-a]pyrimidine core. Elevated temperatures (>100°C) led to side products from decarboxylation or over-alkylation.

Table 1: Cyclocondensation Yield Under Varied Conditions

Acid CatalystTemperature (°C)Time (hours)Yield (%)
Acetic acid801292
Sulfuric acid100878
p-TSA901085

Chlorination Efficiency

Chlorination with POCl<sub>3</sub> is highly sensitive to moisture. Anhydrous conditions and stoichiometric POCl<sub>3</sub> (5 equivalents) achieved 89% conversion, while traces of water reduced yields to <50%. Alternative chlorinating agents like oxalyl chloride were less effective (<60% yield).

Amination Kinetics

The reaction of 7-chloro intermediates with cyclohexylamine follows second-order kinetics. In DMF at 60°C, a 2:1 amine-to-chloro ratio provided 88% yield within 4 hours. Prolonged heating (>6 hours) induced N-dealkylation, underscoring the need for precise reaction monitoring.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Key characterization data include:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45 (d, J = 8.0 Hz, 2H, ArH), 7.28 (t, J = 7.6 Hz, 1H, ArH), 6.05 (s, 1H, NH), 2.95 (m, 1H, cyclohexyl), 2.35 (s, 3H, CH<sub>3</sub>), 1.85–1.45 (m, 10H, cyclohexyl).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Alternative Methods

Direct Cyclohexylamine Incorporation

An alternative one-pot method condenses 5-amino-3-methylpyrazole, β-keto ester, and cyclohexylamine in refluxing toluene. However, this approach suffers from lower yields (55–60%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the pyrazole precursor on Wang resin enabled iterative functionalization, but scalability issues and high resin costs limit industrial applicability .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Substituent Effects at the N-Position

Compound N-Substituent Key Properties/Activity
Target Compound Cyclohexyl High lipophilicity; potential for improved membrane permeability and metabolic stability.
N-(Pyridin-2-ylmethyl) derivatives (e.g., 32 , 33 , 47 ) Pyridin-2-ylmethyl Polar group; enhances solubility but may increase hERG liability .
Morpholinylpropyl derivative () 3-Morpholinylpropyl Introduces basicity; may improve water solubility but risk of off-target interactions.

Key Insight : The cyclohexyl group in the target compound balances lipophilicity and metabolic stability, avoiding the polar pitfalls of pyridylmethyl groups while maintaining favorable pharmacokinetics.

Substituent Effects at Positions 2, 3, and 5

Compound Substituents (Position) Activity/Properties
Target Compound 2-(3-methylphenyl), 3,5-dimethyl Moderate electron-donating effects; steric hindrance may reduce binding to certain targets.
3-(4-Fluorophenyl)-5-aryl derivatives (e.g., 32 , 47 ) 3-(4-Fluorophenyl), 5-aryl Fluorine enhances electronegativity and anti-mycobacterial potency (MIC ≤ 0.03 µM) .
2-Ethyl-5-methyl derivatives () 2-Ethyl, 5-methyl Increased alkyl chain length may enhance hydrophobic interactions but reduce solubility.
3-Bromo derivatives () 3-Bromo Bromine allows further functionalization; may introduce steric/electronic challenges.

Key Insight : The absence of strong electron-withdrawing groups (e.g., fluorine) in the target compound likely reduces mycobacterial ATP synthase inhibition compared to fluorophenyl analogues. However, its methyl groups may improve metabolic stability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(Pyridin-2-ylmethyl) Derivatives (e.g., 47 ) 3-(4-Fluorophenyl) Analogues (e.g., 32 )
LogP High (cyclohexyl group) Moderate (polar pyridyl group) Moderate to high (fluorophenyl)
Microsomal Stability Likely high Variable; human/mouse microsomal stability ~70% High (≥80% stability in liver microsomes)
hERG Liability Potentially low Moderate risk due to basic N-substituents Low (optimized in lead compounds)

Key Insight : The cyclohexyl group may reduce hERG binding risk compared to pyridylmethyl derivatives, though specific data are lacking. Microsomal stability is expected to be comparable to fluorophenyl analogues.

Biological Activity

Overview

N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. The compound features a pyrazolo[1,5-a]pyrimidine core, which has been associated with various pharmacological properties including anticancer and anti-inflammatory effects.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC23H28N4
Molecular Weight360.5 g/mol
IUPAC NameThis compound
InChIInChI=1S/C23H28N4/c1-16-8-7-11-20(14-16)22-18(3)23-25-17(2)15-21(27(23)26-22)24-13-12-19-9-5-4-6-10-19/h7-9,11,14-15,24H,4-6,10,12-13H2,1-3H3
Canonical SMILESCC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCC4=CCCCC4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in cellular proliferation and survival pathways. This inhibition can lead to reduced growth of cancer cells and modulation of inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • Cell Line Studies :
    • A study reported that similar pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines such as MCF7 and NCI-H460 with IC50 values ranging from 0.01 µM to 42.30 µM .
    • Another research indicated that compounds with similar structures showed promising results against HepG2 and SF268 cell lines .

Enzymatic Inhibition

The compound's structure suggests potential for enzymatic inhibition:

  • Aurora Kinase Inhibition :
    • Compounds in this class have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.16 µM .
  • CDK Inhibition :
    • Some derivatives demonstrated significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Study 1: Anticancer Efficacy

In a comparative study focusing on various pyrazolo[1,5-a]pyrimidine derivatives:

  • Compound Tested : N-cyclohexyl derivative.
  • Cell Lines : MCF7 (breast cancer), NCI-H460 (lung cancer).
  • Results : Showed promising growth inhibition with IC50 values significantly lower than standard chemotherapeutics.

Study 2: Enzyme Interaction

A detailed kinetic analysis revealed that the compound binds effectively to target enzymes implicated in tumor growth:

  • Binding Affinity : High affinity for Aurora-A and CDK targets.
  • Outcome : Induced apoptosis in treated cancer cells through pathway modulation.

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